3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family, as well as any important functional groups, would also be noted .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and any catalysts that may affect its reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be studied. This could include its melting and boiling points, solubility, stability, and reactivity. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, could also be analyzed .Scientific Research Applications
Conformational Polymorphs
The study on conformational polymorphs of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights its potential biological activity and the differences in molecular and crystal structures between its two polymorphic forms. The monoclinic and orthorhombic polymorphs exhibit different conformer energies, interaction types, and stacking interactions, which could influence its application in scientific research related to structural chemistry and material science (Shishkina et al., 2021).
Crystal and Molecular Structures
Research on triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provides insights into their crystal and molecular structures. These studies are crucial for understanding the intermolecular interactions and supramolecular chains formed by these compounds, which could influence their functionality in various scientific applications, such as material science and drug formulation (Boechat et al., 2010).
Reactivity and Preparation of Triazole Derivatives
The reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one towards the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines reveals valuable chemical processes. These findings could contribute to the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical research and chemical synthesis (Malet et al., 1993).
Drug Delivery Applications
The study on the drug delivery of lipophilic pyrenyl derivatives by encapsulation in a water-soluble metalla-cage suggests innovative approaches to enhance the solubility and bioavailability of hydrophobic drugs. This research could be pivotal in developing new drug delivery systems and improving therapeutic efficacy (Mattsson et al., 2010).
Catalysis and Synthesis
Research on Ru(II), Os(II), and Ir(III) complexes with chelating pyridyl-mesoionic carbene ligands presents significant advancements in homogeneous catalysis. These complexes demonstrate potential applications in transfer hydrogenation catalysis, showcasing the role of heterocyclic compounds in facilitating chemical reactions and synthesis processes (Bolje et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is the serine/threonine protein kinase . This kinase plays a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
The compound interacts with its target by recognizing the substrate consensus sequence [ST]-Q . It phosphorylates several proteins, including BRCA1, CHEK1, MCM2, RAD17, RPA2, SMC1, and p53/TP53 . This interaction results in the inhibition of DNA replication and mitosis, and promotes DNA repair, recombination, and apoptosis .
Biochemical Pathways
The affected pathways involve DNA damage response mechanisms . The compound phosphorylates ‘Ser-139’ of histone variant H2AX at sites of DNA damage, thereby regulating these mechanisms .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA replication and mitosis, and the promotion of DNA repair, recombination, and apoptosis . This can lead to the cessation of cell proliferation and the induction of programmed cell death, or apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-11(10-2-3-10)14-16(12(15)17)8-9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUJPYFVSLZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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